2-Fluoro-6-(3-methoxypropoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

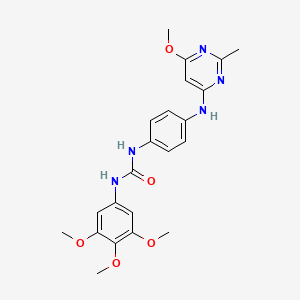

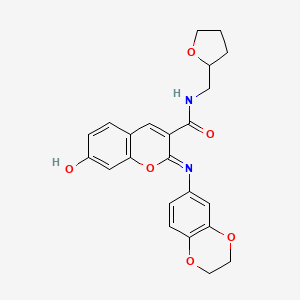

“2-Fluoro-6-(3-methoxypropoxy)aniline” is a chemical compound with the molecular formula C10H14FNO2 . It has an average mass of 199.222 Da and a monoisotopic mass of 199.100861 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources retrieved. It has a molecular weight of 199.22 .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Fluoroquinolones Synthesis : Fluoro-substituted anilines are key intermediates in the synthesis of 3-fluoro-2-quinolones, which are important compounds in medicinal chemistry. The condensation of lithium anilides with methyl 2-fluoro-3-methoxy-2-propenoate illustrates the utility of fluoroanilines in synthesizing heterocyclic compounds (Mävers & Schlosser, 1996).

- Fluorescence Quenching : Studies on boronic acid derivatives have demonstrated the impact of substituents like fluoro and methoxy groups on fluorescence quenching, revealing insights into the electronic and conformational effects influenced by these groups. This understanding is crucial for designing fluorescent sensors and probes (Geethanjali et al., 2015).

Biomedical Applications

- Kinase Inhibition : Docking and quantitative structure–activity relationship (QSAR) studies of fluoro-substituted aniline derivatives have provided valuable information on their potential as kinase inhibitors, a crucial aspect in cancer therapy research (Caballero et al., 2011).

- Supercapacitor Materials : The combination of graphene with polyaniline derivatives, including methoxy aniline, has been explored for supercapacitor applications. These nanocomposites exhibit impressive specific capacitances, showcasing the potential of fluoro and methoxy aniline derivatives in energy storage technologies (Basnayaka et al., 2013).

Advanced Materials and Catalysis

- Organic Synthesis : Research on the use of fluoro and methoxy aniline derivatives in catalytic reactions has opened up new pathways for the synthesis of complex organic molecules, including quinazolines and isoindolinones, which are of interest in pharmaceutical chemistry and material science (Wu et al., 2021).

Photophysical Studies

- Fluorescent Sensors : The development of Schiff-base fluorescent sensors for metal ions, utilizing the unique properties of methoxy-substituted anilines, highlights the role of these compounds in creating sensitive and selective detection systems for biological and environmental applications (Tian et al., 2015).

Mécanisme D'action

Target of Action

Anilines and their derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Anilines typically act through nucleophilic substitution reactions . The compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

It’s worth noting that anilines are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that at least 80% of a related compound, 2-fluoroaniline, is excreted in the urine within 24 hours .

Result of Action

Anilines and their derivatives can have various effects depending on their specific structures and the biological targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-(3-methoxypropoxy)aniline. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-6-(3-methoxypropoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOUYBQLPNFSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C(=CC=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2705715.png)

![(Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705717.png)

![N1-(2-(methylthio)phenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2705718.png)

![3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705724.png)

![1-(2,6-dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2705731.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2705732.png)

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)